2-(Pyridin-3-yl)quinoline-4-carboxylic acid
Overview
Description
2-(Pyridin-3-yl)quinoline-4-carboxylic acid, also known as PQC, is a compound with a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, and has been studied for its potential in drug development.
Scientific Research Applications
Synthesis and Structural Characteristics
Metal Complexes Synthesis and Antibacterial Applications 2-(Pyridin-3-yl)quinoline-4-carboxylic acid has been utilized in synthesizing various metal complexes with antibacterial properties. The compound acts as a quinoline carboxylate ligand forming complexes with metals like Mn, Co, Cd, and Ag. These complexes have been synthesized under hydrothermal conditions and exhibit diverse structural features like 1D chain structures and 3D configurations. They have shown promising fluorescent behavior and antibacterial activities, indicating their potential applications in the medical field and material sciences (Zhang et al., 2016).
Photoluminescent Coordination Polymer The compound is instrumental in creating photoluminescent materials, particularly in forming coordination polymers with copper(II). The unique ligand, derived from quinoline and pyridine, supports the formation of one-dimensional coordination polymers with fascinating photoluminescent properties. These materials exhibit bathochromic/hypsochromic shifts of ligand absorption bands and are involved in weak antiferromagnetic interactions, suggesting their potential in developing new materials for optical applications (Twaróg et al., 2020).
Crystal Structure Analysis The compound has been analyzed for its crystal structure, providing insights into its potential in supramolecular chemistry. The crystal structure analysis revealed significant details like protonated quinoline-carboxylic acid molecules, nitrate anions, and hydrogen bonds. Such studies are crucial in understanding the compound's behavior in forming crystals and its potential applications in designing new materials and chemical sensors (Huang et al., 2010).
Material Science and Sensing Applications
Zinc Quinaldinate Complexes 2-(Pyridin-3-yl)quinoline-4-carboxylic acid has been utilized in the synthesis of zinc quinaldinate complexes with pyridine-based ligands. These complexes exhibit diverse coordination environments and are studied for their structural integrity, ligand arrangement, and intermolecular interactions. Their potential in material science, particularly in designing materials with specific thermal properties and interaction patterns, is significant (Modec, 2018).
Luminescent Coordination Polymer for HCl Sensing The compound is key in developing luminescent coordination polymers for environmental sensing, particularly for detecting harmful gases like HCl. The specific framework and protonation effect change the energy of the excited state of the ligands, making it an efficient sensor for HCl, demonstrating its potential in environmental monitoring and safety (Zhang et al., 2015).
properties
IUPAC Name |
2-pyridin-3-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXXNNXRWYNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225791 | |
Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)quinoline-4-carboxylic acid | |
CAS RN |
7482-91-9 | |
Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007482919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchoninic acid, 2-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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